molecular formula C27H26FN3O2S B12387253 PPAR|A/|A agonist 3

PPAR|A/|A agonist 3

Cat. No.: B12387253
M. Wt: 475.6 g/mol
InChI Key: XZZBEVKWMQCPFH-MUFRIFMGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Peroxisome proliferator-activated receptor alpha agonist 3 is a compound that activates peroxisome proliferator-activated receptor alpha, a ligand-activated transcription factor. This receptor is involved in the regulation of lipid metabolism and plays a crucial role in the pathology of the cardiovascular system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peroxisome proliferator-activated receptor alpha agonist 3 typically involves the use of various organic synthesis techniques. One common method includes the reaction of specific ligands with peroxisome proliferator-activated receptor alpha to form the desired agonist. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide and catalysts like palladium on carbon .

Industrial Production Methods

Industrial production of peroxisome proliferator-activated receptor alpha agonist 3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Peroxisome proliferator-activated receptor alpha agonist 3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Peroxisome proliferator-activated receptor alpha agonist 3 has a wide range of scientific research applications, including:

Mechanism of Action

Peroxisome proliferator-activated receptor alpha agonist 3 exerts its effects by binding to peroxisome proliferator-activated receptor alpha, which then forms a heterodimer with retinoid X receptor.

Properties

Molecular Formula

C27H26FN3O2S

Molecular Weight

475.6 g/mol

IUPAC Name

N-[(E)-3-[6-[(4-fluorophenyl)methoxy]-2-methyl-3,4-dihydrochromen-2-yl]propylideneamino]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C27H26FN3O2S/c1-27(14-4-16-29-31-26-30-23-5-2-3-6-25(23)34-26)15-13-20-17-22(11-12-24(20)33-27)32-18-19-7-9-21(28)10-8-19/h2-3,5-12,16-17H,4,13-15,18H2,1H3,(H,30,31)/b29-16+

InChI Key

XZZBEVKWMQCPFH-MUFRIFMGSA-N

Isomeric SMILES

CC1(CCC2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)F)CC/C=N/NC4=NC5=CC=CC=C5S4

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)F)CCC=NNC4=NC5=CC=CC=C5S4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.